molecular formula C6H6N2O2 B12003295 Isonicotinaldehyde oxime 1-oxide CAS No. 699-07-0

Isonicotinaldehyde oxime 1-oxide

Cat. No.: B12003295
CAS No.: 699-07-0
M. Wt: 138.12 g/mol
InChI Key: XOTXPRUFDURHKP-UHFFFAOYSA-N
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Description

Isonicotinaldehyde oxime 1-oxide is a chemical compound with the molecular formula C6H6N2O2. It is known for its unique structure, which includes a hydroxylamine group and a nitroso group. This compound is primarily used in research and development, particularly in the fields of chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isonicotinaldehyde oxime 1-oxide typically involves the reaction of isonicotinaldehyde with hydroxylamine hydrochloride in a basic aqueous medium. The reaction conditions often require careful pH adjustment to ensure the formation of the oxime . Another method involves the use of microwave irradiation in dry media, which has been shown to produce oximes in excellent yields .

Industrial Production Methods: The use of microwave irradiation in dry media is particularly advantageous for industrial applications due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Isonicotinaldehyde oxime 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isonicotinaldehyde oxime 1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isonicotinaldehyde oxime 1-oxide involves its interaction with specific molecular targets. The compound’s oxime group can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in counteracting the toxic effects of organophosphate poisoning . Additionally, the compound’s structure allows it to participate in various biochemical pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Uniqueness: Isonicotinaldehyde oxime 1-oxide is unique due to its specific structure, which includes both a hydroxylamine and a nitroso group. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound in research and development .

Properties

CAS No.

699-07-0

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

1-hydroxy-4-(nitrosomethylidene)pyridine

InChI

InChI=1S/C6H6N2O2/c9-7-5-6-1-3-8(10)4-2-6/h1-5,10H

InChI Key

XOTXPRUFDURHKP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=CC1=CN=O)O

Origin of Product

United States

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